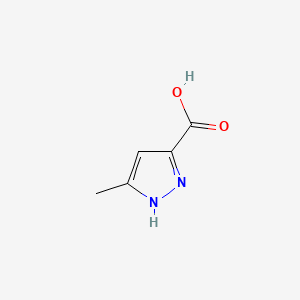

5-Methyl-1H-pyrazole-3-carboxylic acid

Vue d'ensemble

Description

AS057278 est un inhibiteur de la D-amino-acide oxydase non peptidique puissant, sélectif, actif par voie orale et capable de traverser la barrière hémato-encéphalique. Il a montré des propriétés antipsychotiques potentielles en augmentant la neurotransmission NMDA par l'inhibition de la D-amino-acide oxydase, ce qui augmente les niveaux de D-sérine, un agoniste complet endogène au site de la glycine des récepteurs NMDA .

Méthodes De Préparation

La synthèse de AS057278 implique la réaction de précurseurs chimiques spécifiques dans des conditions contrôlées. Le composé est synthétisé à travers une série d'étapes qui comprennent la formation de composés intermédiaires, suivie d'une purification et d'une caractérisation pour garantir la pureté et l'activité souhaitées. Les méthodes de production industrielle impliquent l'adaptation de la voie synthétique tout en maintenant les conditions de réaction afin d'obtenir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

AS057278 subit diverses réactions chimiques, y compris l'oxydation et la réduction. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants et les agents réducteurs, qui facilitent la conversion de AS057278 en sa forme active. Les principaux produits formés à partir de ces réactions sont des intermédiaires qui contribuent à l'activité pharmacologique du composé .

Applications de la recherche scientifique

AS057278 a été largement étudié pour ses propriétés antipsychotiques potentielles. Il a été démontré qu'il normalisait l'inhibition préimpulsive et l'hyperlocomotion induites par la phéncyclidine chez les modèles animaux, suggérant son utilisation potentielle dans le traitement de la déficience cognitive et des symptômes positifs de la schizophrénie. De plus, AS057278 a des applications dans l'étude du rôle de la D-amino-acide oxydase dans divers processus biologiques et son potentiel en tant que cible thérapeutique pour d'autres troubles neurologiques .

Mécanisme d'action

AS057278 exerce ses effets en inhibant la D-amino-acide oxydase, l'enzyme responsable de la dégradation oxydative de la D-sérine. En inhibant cette enzyme, AS057278 augmente les niveaux de D-sérine, ce qui améliore la fonction du récepteur NMDA. Ce mécanisme cible l'hypoactivité du récepteur NMDA, considérée comme l'une des principales causes de la schizophrénie .

Applications De Recherche Scientifique

AS057278 has been extensively studied for its potential anti-psychotic properties. It has been shown to normalize phencyclidine-induced prepulse inhibition and hyperlocomotion in animal models, suggesting its potential use in treating cognitive impairment and positive symptoms of schizophrenia. Additionally, AS057278 has applications in studying the role of D-amino acid oxidase in various biological processes and its potential as a therapeutic target for other neurological disorders .

Mécanisme D'action

AS057278 exerts its effects by inhibiting D-amino acid oxidase, the enzyme responsible for the oxidative degradation of D-serine. By inhibiting this enzyme, AS057278 increases the levels of D-serine, which enhances NMDA receptor function. This mechanism targets the NMDA receptor hypoactivity, considered one of the primary causes of schizophrenia .

Comparaison Avec Des Composés Similaires

AS057278 est comparé à d'autres inhibiteurs de la D-amino-acide oxydase tels que le benzoate de sodium, le composé 8 et le NPCA. Bien que tous ces composés inhibent la D-amino-acide oxydase, AS057278 est unique par sa puissance, sa sélectivité et sa capacité à pénétrer la barrière hémato-encéphalique. Cela en fait un candidat prometteur pour des recherches supplémentaires et des applications thérapeutiques potentielles .

Activité Biologique

5-Methyl-1H-pyrazole-3-carboxylic acid (5-M-1H-PCA) is a compound belonging to the pyrazole family, recognized for its potential in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of 5-M-1H-PCA, including its synthesis, mechanisms of action, and applications in various fields.

This compound is characterized by its five-membered ring structure containing two nitrogen atoms, a carboxylic acid functional group at the 3-position, and a methyl group at the 5-position. Its molecular formula is CHNO. The compound can be synthesized through various methods, including:

- Reaction of 5-acetyl-1H-pyrazole with reagents that facilitate the introduction of the carboxylic acid functionality.

- Phase-transfer catalysis involving chloroform, which yields different isomers and demonstrates its versatility in synthetic chemistry.

Biological Activities

The biological activities of 5-M-1H-PCA have been explored through various studies, highlighting its potential as a lead compound for drug discovery. Key findings include:

The mechanisms underlying the biological activities of 5-M-1H-PCA involve interactions at the molecular level:

- Inhibition of Enzymatic Activity : Pyrazole derivatives often inhibit enzymes involved in inflammatory pathways and microbial metabolism. This inhibition can lead to reduced inflammation and microbial growth.

- Free Radical Scavenging : The presence of functional groups in 5-M-1H-PCA allows it to act as a scavenger for free radicals, thereby mitigating oxidative damage in biological systems .

Case Studies

Several case studies have explored the applications and effects of 5-M-1H-PCA and its derivatives:

- Antioxidant Evaluation : A study assessed the antioxidant capacity of synthesized pyrazole derivatives, including 5-M-1H-PCA, revealing significant radical scavenging activity. This suggests potential therapeutic uses in oxidative stress-related conditions .

- Antimicrobial Screening : In another investigation, 5-M-1H-PCA was tested against various pathogens, demonstrating notable antibacterial activity. This study supports its potential as a scaffold for developing new antimicrobial agents .

Comparative Analysis with Related Compounds

The biological activity of 5-M-1H-PCA can be compared with other pyrazole derivatives. Below is a table summarizing key structural features and biological activities:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| 3-Hydroxy-5-methylpyrazole | Hydroxyl group at position 3 | Different solubility and reactivity patterns |

| 4-Methyl-1H-pyrazole | Methyl group at position 4 | Distinct biological activities compared to 5-methyl |

| 1H-Pyrazole-3-carboxylic acid | Carboxyl group at position 3 | Different pharmacological profiles |

This comparative analysis emphasizes the unique properties of 5-M-1H-PCA within the pyrazole class, particularly regarding its potential applications in drug development.

Propriétés

IUPAC Name |

5-methyl-1H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-3-2-4(5(8)9)7-6-3/h2H,1H3,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSMQKESQZFQMFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50193198 | |

| Record name | 5-Methylpyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402-61-9, 696-22-0 | |

| Record name | 5-Methyl-1H-pyrazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=402-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylpyrazole-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 696-22-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1408 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methylpyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYLPYRAZOLE-3-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U71778T48T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.